2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of pyrazole derivatives can vary depending on the specific compound and its structure. Some pyrazole derivatives are known to form hydrogen bonds with amino acids in the active site of enzymes, influencing their activity .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to have anti-inflammatory, antitumor, antidiabetic, and antiviral activities, suggesting they may influence pathways related to inflammation, cell proliferation, glucose metabolism, and viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary widely depending on their specific chemical structure. Some pyrazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
The molecular and cellular effects of pyrazole derivatives can vary depending on their specific targets and mode of action. For example, pyrazole derivatives with antitumor activity may induce apoptosis (cell death) in cancer cells, while those with anti-inflammatory activity may reduce the production of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the activity of some pyrazole derivatives may be enhanced or inhibited by the presence of certain ions or molecules .
Biochemical Analysis
Biochemical Properties
2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in metabolic activity and gene expression patterns. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Properties
IUPAC Name |
2-(2-ethyl-5-phenylpyrazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-12(8-9-14)10-13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDVPEREQOVFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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